molecular formula C6H8N6 B4380465 1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE

1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE

Cat. No.: B4380465
M. Wt: 164.17 g/mol
InChI Key: SNFGACWVHYYPGP-UHFFFAOYSA-N
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Description

1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE is a chemical compound known for its unique structure and properties It is a member of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE typically involves the reaction of 1,5-dimethyl-1H-pyrazole with suitable reagents to introduce the tetraazole moiety. Common synthetic routes include:

    Cyclization Reactions: Utilizing hydrazine derivatives and nitriles under acidic or basic conditions to form the tetraazole ring.

    Condensation Reactions: Combining 1,5-dimethyl-1H-pyrazole with azide compounds in the presence of catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: For efficient and scalable production, reducing reaction times and improving safety.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced using reducing agents to yield different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halides or alkyl groups.

Scientific Research Applications

1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets and pathways. It may act by:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Signal Transduction: Modulating signaling pathways involved in cellular processes.

    Receptor Binding: Interacting with receptors on cell surfaces to elicit biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-1H-pyrazole-4-boronic acid
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone

Uniqueness

1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE stands out due to its unique tetraazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-5-6(3-8-11(5)2)12-4-7-9-10-12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFGACWVHYYPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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